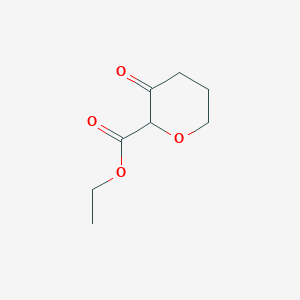

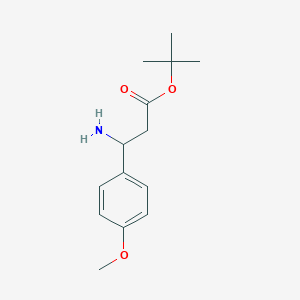

![molecular formula C25H26N4O2S2 B2854022 1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea CAS No. 314244-42-3](/img/structure/B2854022.png)

1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea” is a conformationally congested species. It has been fully characterized by elemental analyses, FTIR, 1 H NMR, 13 C NMR, and mass spectrometry .

Synthesis Analysis

The synthesis of this compound is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The adamantyl radical is generated using a chlorine radical, which is initially produced via the homolysis of peroxide .Molecular Structure Analysis

The molecular structure of this compound has been determined by single-crystal X-ray diffraction . The dihedral angle between the plane of the 2,4,6-trimethylphenyl group and the plane of the thiourea fragment was optimized by theoretical calculations .Chemical Reactions Analysis

The compound is a versatile reagent for the synthesis of a variety of heterocyclic and organosulfur compounds . It can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

The compound is characterized by its unique structural, biological, and stimulus-responsive properties . More specific physical and chemical properties are not provided in the retrieved papers.Scientific Research Applications

Froth Flotation Processes

Thioureas, particularly 1-acyl thioureas, have been identified as effective collectors in froth flotation processes . This application is crucial in the mining industry, where froth flotation is used to separate valuable minerals from ores. The compound’s unique structure could potentially enhance the selectivity and efficiency of the flotation process, leading to more sustainable and cost-effective mineral processing methods.

Ion-Selective Electrodes

The compound’s utility extends to the development of ion-selective electrodes . These electrodes are vital in analytical chemistry for the selective detection of ions in complex mixtures. The specificity of the compound could be harnessed to improve the sensitivity and selectivity of such electrodes, which are used in environmental monitoring, medical diagnostics, and industrial process control.

Precursors for Metal Sulfide Nanoparticles

1-Acyl thioureas serve as precursors for synthesizing metal sulfide nanoparticles . These nanoparticles have a wide range of applications, including in electronics, photonics, and as catalysts. The compound’s ability to act as a precursor could lead to the development of novel nanoparticles with enhanced properties for various technological applications.

Synthesis of Heterocyclic and Organosulfur Compounds

The versatility of 1-acyl thioureas makes them valuable reagents in the synthesis of a diverse array of heterocyclic and organosulfur compounds . These compounds are foundational in pharmaceuticals, agrochemicals, and dyes. The compound’s reactivity could be exploited to synthesize new molecules with potential applications in these industries.

Antimicrobial and Antitumor Activities

Substituted thioureas have shown promise in biological applications, particularly due to their antimicrobial and antitumor activities . The compound could be investigated for its efficacy in these areas, potentially leading to new treatments for infections and cancer.

Catalyst Development

Adamantane derivatives are known for their applications in catalyst development . The rigidity and stability of the adamantane structure, combined with the reactive thiourea moiety, could make the compound an excellent candidate for developing new catalysts that facilitate chemical reactions in more efficient and environmentally friendly ways.

Future Directions

properties

IUPAC Name |

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S2/c1-14-26-21-20(19(13-33-21)18-5-3-2-4-6-18)22(30)29(14)28-24(32)27-23(31)25-10-15-7-16(11-25)9-17(8-15)12-25/h2-6,13,15-17H,7-12H2,1H3,(H2,27,28,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHLWHIZXRNMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1NC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

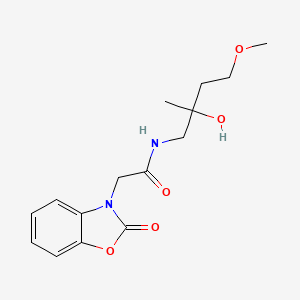

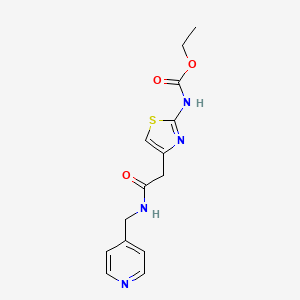

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![7-Chloro-1-(3-chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853942.png)

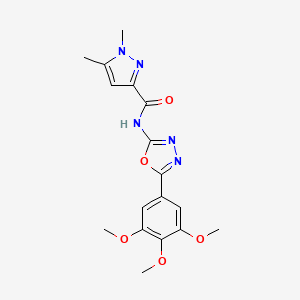

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2853945.png)

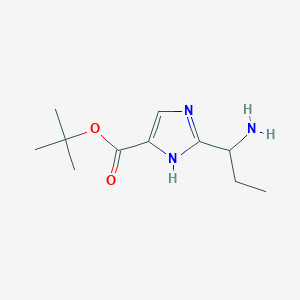

![Tert-butyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2853948.png)

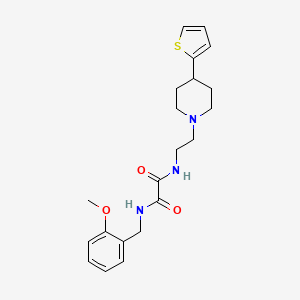

![{[(4-Methoxyphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2853950.png)

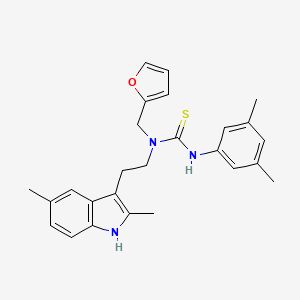

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)